molecular formula C12H16O4 B14701249 Ethyl 4,5-dimethoxy-2-methylbenzoate CAS No. 15364-83-7

Ethyl 4,5-dimethoxy-2-methylbenzoate

Cat. No.: B14701249
CAS No.: 15364-83-7
M. Wt: 224.25 g/mol
InChI Key: HUYJRHHBILHEMF-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethoxy-2-methylbenzoate is an organic compound belonging to the ester class It is characterized by its aromatic ring structure with two methoxy groups and a methyl group attached to the benzene ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dimethoxy-2-methylbenzoate can be synthesized through the esterification of 4,5-dimethoxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dimethoxy-2-methylbenzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Hydrolysis: 4,5-dimethoxy-2-methylbenzoic acid and ethanol.

    Reduction: 4,5-dimethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dimethoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The methoxy groups can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxybenzoate: Similar structure but with only one methoxy group.

    Ethyl 2-methylbenzoate: Lacks the methoxy groups but has a similar ester and methyl group.

    Methyl 4,5-dimethoxy-2-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of two methoxy groups and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

ethyl 4,5-dimethoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)9-7-11(15-4)10(14-3)6-8(9)2/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYJRHHBILHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680231
Record name Ethyl 4,5-dimethoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15364-83-7
Record name Ethyl 4,5-dimethoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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